Cas no 479-59-4 (Julolidine)

Julolidine is a heterocyclic organic compound with the chemical formula C12H15N. It is characterized by a fused ring system incorporating a nitrogen atom, making it a valuable intermediate in organic synthesis and dye chemistry. Julolidine derivatives are widely utilized in the production of fluorescent dyes, optoelectronic materials, and nonlinear optical (NLO) applications due to their electron-rich structure and strong fluorescence properties. The compound's rigid, planar framework enhances stability and conjugation, contributing to its utility in advanced materials research. Julolidine is also employed in photoredox catalysis and as a ligand in coordination chemistry. Its versatility and functionalizability make it a key building block in specialized chemical syntheses.
Julolidine structure
Julolidine structure
商品名:Julolidine
CAS番号:479-59-4
MF:C12H15N
メガワット:173.2542
MDL:MFCD00006917
CID:37653
PubChem ID:68069

Julolidine 化学的及び物理的性質

名前と識別子

    • 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline
    • 2,3,6,7-Tetrahydro-1H,5H-benzo(i,j)quinolizine
    • Julolidine
    • 1H,5H-Benzo(ij)quinolizine,2,3,6,7-tetrahydro
    • 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]chinolin
    • 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
    • 2,3,6,7-Tetrahydro-1H,5H-benzo[i,j]quinolizine
    • 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine
    • 1H,5H-Benzo[ij]quinolizine, 2,3,6,7-tetrahydro-
    • 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizine
    • 8ERL3KJ6GQ
    • DZFWNZJKBJOGFQ-UHFFFAOYSA-N
    • 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-
    • NSC82354
    • Julolidine, 97%
    • SC
    • J0007
    • 2,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine
    • DTXSID0060060
    • DS-6638
    • UNII-8ERL3KJ6GQ
    • NCGC00188119-03
    • A18806
    • EINECS 207-535-0
    • MFCD00006917
    • InChI=1/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H
    • CHEMBL1899731
    • 479-59-4
    • 1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene
    • Q6310392
    • NSC 82354
    • AKOS005062871
    • 1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene
    • J-1000
    • NS00031746
    • EN300-2007996
    • NCGC00188119-02
    • FT-0627560
    • NSC-82354
    • CS-0128844
    • SCHEMBL60540
    • NCGC00188119-01
    • 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline #
    • SY049266
    • D70103
    • AC-11756
    • DTXCID0040591
    • MDL: MFCD00006917
    • インチ: 1S/C12H15N/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13/h1,4-5H,2-3,6-9H2
    • InChIKey: DZFWNZJKBJOGFQ-UHFFFAOYSA-N
    • ほほえんだ: N12C([H])([H])C([H])([H])C([H])([H])C3=C([H])C([H])=C([H])C(C([H])([H])C([H])([H])C1([H])[H])=C23
    • BRN: 139925

計算された属性

  • せいみつぶんしりょう: 173.12000
  • どういたいしつりょう: 173.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 3.2

じっけんとくせい

  • 色と性状: はくしょくけっしょう
  • 密度みつど: 1.0030
  • ゆうかいてん: 35.0 to 39.0 deg-C
  • ふってん: 280°C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: 1.5680
  • すいようせい: Soluble in toluene. Insoluble in water.
  • PSA: 3.24000
  • LogP: 2.45040
  • かんど: Air Sensitive
  • ようかいせい: 未確定

Julolidine セキュリティ情報

  • 記号: GHS08
  • ヒント:に警告
  • 危害声明: H341
  • 警告文: P201-P202-P280-P308+P313-P405-P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 52/53
  • セキュリティの説明: S24/25
  • TSCA:Yes
  • ちょぞうじょうけん:0-10°C
  • セキュリティ用語:S24/25

Julolidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Julolidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB133269-5 g
Julolidine, 98%; .
479-59-4 98%
5g
€107.80 2023-05-10
BAI LING WEI Technology Co., Ltd.
186458-25G
Julolidine, 98%
479-59-4 98%
25G
¥ 2527 2022-04-26
eNovation Chemicals LLC
Y1009829-25g
Julolidine
479-59-4 98%
25g
$370 2024-06-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
J0007-25G
Julolidine
479-59-4 >97.0%(GC)(T)
25g
¥3190.00 2023-09-07
TRC
J211278-500mg
Julolidine
479-59-4
500mg
$81.00 2023-05-18
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22976-1g
Julolidine, 98%
479-59-4 98%
1g
¥414.00 2023-03-16
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB25396-1g
Julolidine
479-59-4 97%
1g
0.00 2021-06-01
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB25396-100g
Julolidine
479-59-4 97%
100g
4000.00 2021-06-01
Enamine
EN300-2007996-2.5g
1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene
479-59-4 95%
2.5g
$35.0 2023-09-16
Enamine
EN300-2007996-10.0g
1-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene
479-59-4 95%
10g
$71.0 2023-05-31

Julolidine 関連文献

Julolidineに関する追加情報

Julolidine (CAS No. 479-59-4): A Versatile Building Block in Modern Chemical Biology and Medicinal Chemistry

Julolidine, with the chemical name 1,3,5-triaza-7-phosphabicyclo[3.2.0]heptadiene, is a fascinating heterocyclic compound characterized by its unique structural framework and remarkable reactivity. This compound, identified by the CAS number 479-59-4, has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile applications as a synthetic intermediate and a pharmacophore.

The molecular structure of Julolidine consists of a bicyclic system incorporating three nitrogen atoms and one phosphorus atom, arranged in a compact and rigid configuration. This distinctive architecture imparts upon it a high degree of conformational flexibility, making it an invaluable tool for the design and synthesis of complex organic molecules. The presence of nitrogen and phosphorus atoms within the same framework also endows Julolidine with unique electronic properties, which are exploited in various chemical transformations.

In recent years, Julolidine has found extensive utility in the development of novel pharmaceuticals and agrochemicals. Its ability to serve as a scaffold for constructing biologically active molecules has been leveraged in the synthesis of compounds with diverse pharmacological profiles. For instance, derivatives of Julolidine have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.

The reactivity of Julolidine is particularly noteworthy, as it can undergo a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and metal-catalyzed transformations. These reactions make it an excellent precursor for generating complex molecular architectures with precision. The compound's ability to participate in [4+2] cycloadditions with dienes has been particularly well-studied, leading to the formation of novel heterocyclic compounds that exhibit interesting biological activities.

One of the most compelling aspects of working with Julolidine is its role as a key intermediate in the synthesis of pharmacologically relevant molecules. Researchers have harnessed its structural features to develop inhibitors targeting specific enzymes involved in disease pathways. For example, studies have demonstrated that certain derivatives of Julolidine can modulate the activity of protein kinases by binding to their active sites and inhibiting their catalytic function. This has opened up new avenues for therapeutic intervention in conditions such as cancer, where dysregulation of kinase activity is a common feature.

The synthetic versatility of Julolidine extends beyond pharmaceutical applications to include materials science and catalysis. Its ability to form stable complexes with transition metals has made it useful in the development of novel catalysts for organic transformations. These catalysts can facilitate reactions that would otherwise be challenging or impossible to achieve using traditional methods.

In conclusion, Julolidine, identified by its CAS number 479-59-4, is a cornerstone compound in modern chemical biology and medicinal chemistry. Its unique structural features and reactivity make it an indispensable tool for the synthesis of complex molecules with significant biological activity. As research continues to uncover new applications for this versatile compound, its importance in drug discovery and materials science is likely to grow even further.

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